molecular formula C10H7NO2 B8481627 6-Furan-3-yl-pyridine-2-carbaldehyde CAS No. 208110-90-1

6-Furan-3-yl-pyridine-2-carbaldehyde

Cat. No. B8481627
M. Wt: 173.17 g/mol
InChI Key: FIUUSAJAVPIISC-UHFFFAOYSA-N
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Patent
US08901145B2

Procedure details

6-(furan-3-yl)picolinaldehyde was prepared using the general boronic acid coupling procedure for 6-bromopicolinaldehyde and furan-3-ylboronic acid (65 mg, 93.2 mg theoretical, 69.8%). LC-MS m/z 174.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[N:10]=[C:9]([CH:11]=[O:12])[CH:8]=[CH:7][CH:6]=1.[O:13]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14]1>>[O:13]1[CH:17]=[CH:16][C:15]([C:5]2[N:10]=[C:9]([CH:11]=[O:12])[CH:8]=[CH:7][CH:6]=2)=[CH:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Step Three
Name
Quantity
65 mg
Type
reactant
Smiles
O1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C1=CC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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